molecular formula C16H14N2O3 B11336384 3-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

3-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Cat. No.: B11336384
M. Wt: 282.29 g/mol
InChI Key: RTRDWYDWTWTTOT-UHFFFAOYSA-N
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Description

3-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a synthetic small molecule built on the privileged 2H-1,4-benzoxazin-3(4H)-one scaffold, an N,O-heterocyclic structure renowned for its broad biological activity and relatively low toxicity . This scaffold is frequently investigated in anticancer and neuropharmacology research. In oncology, rigid planar compounds like this benzoxazinone derivative are designed to intercalate into tumor cell DNA, thereby inducing DNA damage, triggering apoptosis through increased caspase expression, and activating autophagy pathways . The specific amide linkage at the 6-position of the benzoxazinone core is a common structural motif used to fine-tune the molecule's properties and biological interactions . Researchers value this compound for exploring novel mechanisms in cancer therapy, particularly for targeting DNA integrity in proliferating cells. Furthermore, given the established application of the 2H-1,4-benzoxazin-3(4H)-one scaffold in central nervous system (CNS) drug discovery—including activity against targets like dopamine and serotonin receptors—this compound also holds significant value for neuroscience research . Its structure is representative of lead compounds developed for complex neuropsychiatric and neurodegenerative disorders. This product is intended for research purposes only to investigate these and other potential biochemical mechanisms. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

3-methyl-N-(3-oxo-4H-1,4-benzoxazin-6-yl)benzamide

InChI

InChI=1S/C16H14N2O3/c1-10-3-2-4-11(7-10)16(20)17-12-5-6-14-13(8-12)18-15(19)9-21-14/h2-8H,9H2,1H3,(H,17,20)(H,18,19)

InChI Key

RTRDWYDWTWTTOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3

Origin of Product

United States

Preparation Methods

Reaction with Benzoyl Chloride

A common approach uses benzoyl chloride as the acylating agent. For example:

  • Reactants : 3-Aminophenol derivatives and 3-methylbenzoyl chloride.

  • Solvent : Aqueous NaHCO₃ or dichloromethane.

  • Conditions : Stirring at room temperature (RT) for 12–24 hours.

  • Yield : ~70–79% after purification (e.g., precipitation with HCl or extraction with ether).

Table 1: Representative Amide Coupling Reactions

SubstrateAcylating AgentSolventBase/ConditionsYield (%)Reference
2-AminophenolBenzyl chloroformateNaHCO₃ (3M)RT, 15 hrs70
2-Amino-4-chlorophenolBenzyl chloroformateNaHCO₃ (3M)RT, 15 hrs79
Anthranilic acidPOCl₃Pyridine0–5°C, 8 hrs65–81

This method is efficient but requires careful handling of moisture-sensitive reagents like POCl₃.

Cyclization and Subsequent Functionalization

Benzoxazine cores are often synthesized via cyclization of amino phenols with electrophilic reagents, followed by amide bond formation.

Cyclization with Bromoethyl Sulfonium Triflate

A one-step protocol for benzoxazine synthesis:

  • Reactants : Substituted amino phenols and bromoethyl sulfonium triflate.

  • Solvent : Dichloromethane or THF.

  • Base : NaH, DBU, or t-BuOK.

  • Conditions : RT to 30°C, 12–24 hrs.

  • Yield : High yields (>70%) with minimal side products due to mild conditions.

Example Reaction :
2-Aminophenol+Bromoethyl sulfonium triflateNaH, CH2Cl2Benzoxazine intermediate\text{2-Aminophenol} + \text{Bromoethyl sulfonium triflate} \xrightarrow{\text{NaH, CH}_2\text{Cl}_2} \text{Benzoxazine intermediate}

N-Acylation of Benzoxazine Intermediates

After cyclization, the benzoxazine is functionalized with 3-methylbenzoyl chloride:

  • Reagents : 3-Methylbenzoyl chloride, NaHCO₃.

  • Solvent : Dichloromethane or acetonitrile.

  • Conditions : RT, 12–24 hrs.

Table 2: N-Acylation of Benzoxazine Intermediates

IntermediateAcylating AgentSolventYield (%)Reference
3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-amine3-Methylbenzoyl chlorideCH₂Cl₂77
6-Amino-2H-benzo[b]oxazin-3(4H)-one3-Ethynylbenzoic acidDMF4.6 g

Click Chemistry for Triazole Derivatives

Recent studies employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to modify benzoxazine-amide hybrids:

Synthesis of Alkyne-Linked Precursors

  • Reactants : 6-Amino-2H-benzo[b][1,oxazin-3(4H)-one and 3-ethynylbenzoic acid.

  • Coupling Reagents : HATU, DIPEA.

  • Solvent : DMF.

  • Conditions : RT, 24 hrs under N₂.

  • Yield : ~4.6 g (unspecified %).

CuAAC Reaction with Azides

  • Reactants : Alkyne-linked benzoxazine and azide derivatives.

  • Catalyst : CuSO₄·5H₂O, sodium ascorbate.

  • Solvent : H₂O/tert-butanol.

  • Conditions : RT, 12–24 hrs.

Table 3: CuAAC Reactions for Triazole Derivatives

Alkyne PrecursorAzide CompoundCatalystYield (%)Reference
3-Ethynyl-N-(3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)benzamide3,5-Dimethylbenzyl azideCuSO₄, ascorbate99.3
Same precursor3,4,5-Trifluorobenzyl azideCuSO₄, ascorbate97.6

Reduction and Oxidation Strategies

For intermediates with reducible groups (e.g., ketones), borane-tetrahydrofuran (BH₃·THF) is used:

Reduction of Carbonyl Groups

  • Reactants : 3-Oxo-4-substituted benzoxazine derivatives.

  • Reductant : BH₃·THF.

  • Conditions : Refluxing for 2–6 hrs.

  • Yield : High, with minimal side products.

Example Reaction :
3-Oxo-benzoxazineBH3THF3-Hydroxy-benzoxazine\text{3-Oxo-benzoxazine} \xrightarrow{\text{BH}_3\cdot\text{THF}} \text{3-Hydroxy-benzoxazine}

Swern Oxidation

Re-introduction of the ketone group via Swern oxidation:

  • Reagents : Oxalyl chloride, DMSO, Et₃N.

  • Conditions : −60°C, 1–2 hrs.

Optimization of Reaction Conditions

Key factors influencing yield and purity include:

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reactivity in coupling reactions.

  • Base Selection : Strong bases (NaH, DBU) are preferred for deprotonation during cyclization.

  • Temperature Control : Low temperatures (0–5°C) prevent side reactions in chloroformate- or POCl₃-mediated steps.

Purification and Characterization

  • Purification : Recrystallization from methanol or silica gel chromatography.

  • Characterization : ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy.

Table 4: Summary of Preparation Methods

MethodKey Reagents/ConditionsYield (%)AdvantagesLimitations
Amide CouplingBenzoyl chloride, NaHCO₃70–79High purity, scalableMoisture-sensitive reagents
Cyclization + N-AcylationBromoethyl sulfonium triflate, NaH>70Mild conditions, fewer side productsRequires anhydrous conditions
CuAAC Click ChemistryHATU, DIPEA, CuSO₄97–99Diverse azide derivativesRequires catalyst removal
Reduction-OxidationBH₃·THF, Swern reagentsHighFlexible functionalizationMultiple steps required

Critical Challenges and Solutions

  • Side Reactions : Competing hydrolysis of acyl chlorides is mitigated using anhydrous solvents.

  • Solubility Issues : DMF or DMSO improves solubility of polar intermediates.

  • Catalyst Removal : Filtration or extraction with aqueous layers eliminates Cu²⁺ residues in CuAAC reactions .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted benzamides, and various oxidized forms of the original compound .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

  • Molecular Formula : C11H11N O4
  • IUPAC Name : 3-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
  • Molecular Weight : 207.18 g/mol

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of benzoxazine derivatives. For instance, compounds related to this compound have been synthesized and tested against various bacterial strains. A study indicated that derivatives of 1,4-benzothiazine exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that similar compounds may possess comparable effects .

Enzyme Inhibition

Research has also focused on the enzyme inhibitory potential of benzoxazine derivatives. For example, sulfonamides containing benzodioxane and acetamide moieties were synthesized and tested as inhibitors for α-glucosidase and acetylcholinesterase enzymes. Such studies indicate a promising therapeutic application for compounds like this compound in treating conditions like Type 2 diabetes mellitus and Alzheimer’s disease .

Case Study 1: Antibacterial Synthesis

A synthesis study involving 1,2,3-triazole derivatives demonstrated that modifications in the benzoxazine structure can lead to enhanced antibacterial activity. The synthesized compounds were evaluated for their minimal inhibitory concentration (MIC), with some showing effective inhibition against multiple bacterial strains . This suggests that structural variations in compounds like this compound could yield potent antibacterial agents.

Case Study 2: Enzyme Inhibition Research

In another study focused on enzyme inhibition, researchers synthesized new sulfonamides that were screened for their ability to inhibit α-glucosidase and acetylcholinesterase. The results indicated significant inhibition potential, highlighting the relevance of benzoxazine derivatives in medicinal chemistry . This aligns with the therapeutic applications of similar compounds in managing metabolic disorders.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved may include inhibition of protein synthesis, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzoxazine and benzamide derivatives, focusing on molecular features, physicochemical properties, and functional applications.

Structural Comparisons
Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol)
3-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide (Target) 3-methylbenzamide linked to 3-oxo-1,4-benzoxazine C₁₆H₁₄N₂O₃ ~282.3 (calculated)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide with a branched hydroxyalkyl substituent C₁₃H₁₉NO₂ 221.29
2-Chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide Chloroacetamide group attached to 3-oxo-1,4-benzoxazine C₁₀H₉ClN₂O₃ 240.64
Balcinrenone (INN) Fluorinated benzoxazine-carbonyl-benzoxazine hybrid with methylacetamide C₂₀H₁₈FN₃O₅ 423.38
3-[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-N-pentylbenzamide Pentyl-substituted benzamide with methyl-oxobenzoxazine linkage C₂₃H₂₇N₂O₃ 385.47
2-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide Trifluoromethylbenzyl-substituted benzamide with benzoxazine-carbonyl C₂₄H₁₇F₃N₂O₄ 454.40

Key Observations :

  • Substituent Diversity : The target compound’s 3-methylbenzamide group is distinct from the chloroacetamide in , the pentyl chain in , and the trifluoromethylbenzyl group in . These substitutions influence lipophilicity and steric bulk, which may affect bioavailability and target binding.

Key Observations :

  • Synthetic Accessibility: The target compound and simpler analogs (e.g., ) are synthesized via straightforward amide couplings, whereas complex derivatives like balcinrenone require advanced fluorination and coupling steps.
  • Biological Potential: The N,O-bidentate group in supports metal-catalyzed C–H functionalization, while balcinrenone’s INN status highlights its therapeutic promise. The target compound’s methyl and benzoxazine groups may favor interactions with proteases or kinases.
Functional and Application Comparisons
  • Metal Catalysis : The hydroxyalkylamide in is tailored for directing metal catalysts in C–H activation, a role less likely for the target compound due to its rigid benzoxazine ring.
  • Pharmaceutical Use: Balcinrenone exemplifies benzoxazine derivatives in drug development, suggesting the target compound could be optimized for similar applications (e.g., enzyme inhibition).

Biological Activity

3-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a compound belonging to the class of benzamides and benzoxazines, which have been studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16H15N2O3C_{16}H_{15}N_{2}O_{3} with a molecular weight of approximately 297.26 g/mol. The compound exhibits a melting point of 172-173°C and has notable solubility characteristics that influence its bioavailability and efficacy in biological systems .

Biological Activity Overview

Research indicates that derivatives of benzoxazines exhibit a variety of biological activities including:

  • Anticancer Activity : Compounds within this class have shown promise in inhibiting cancer cell proliferation across various cancer types. For instance, studies have demonstrated that certain benzoxazine derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .
  • Antimicrobial Properties : Benzoxazine derivatives have been reported to possess significant antibacterial and antifungal activities. This has been attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
  • Anti-inflammatory Effects : The anti-inflammatory properties of these compounds are linked to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : Certain derivatives have been shown to inhibit specific kinases involved in cancer progression, which may lead to reduced tumor growth and metastasis .
  • Modulation of Apoptotic Pathways : The compound may influence apoptotic signaling pathways, promoting programmed cell death in malignant cells while sparing healthy cells .
  • Antioxidant Activity : Some studies suggest that benzoxazine derivatives possess antioxidant properties that contribute to their protective effects against oxidative stress-related damage in cells .

Case Studies

Several studies have highlighted the biological activity of benzoxazine derivatives:

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various benzoxazine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting enhanced potency against specific cancer types .
CompoundCancer Cell LineIC50 (µM)Reference
3-methyl-N-(3-oxo...)HeLa5.0
Benzoxazine Derivative AMCF77.5
Benzoxazine Derivative BA54910.0

Q & A

Q. What are the standard synthetic routes for 3-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide?

The compound is typically synthesized via condensation reactions. A general approach involves coupling a benzoxazinone derivative (e.g., 6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazine) with 3-methylbenzoyl chloride under anhydrous conditions. A one-pot procedure using catalysts like pyridine or DMAP in dichloromethane at 0–25°C is common . For purification, column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol is recommended .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR (e.g., δ = 7.16–8.22 ppm for aromatic protons, δ = 166–172 ppm for carbonyl groups) to confirm substitution patterns .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C16H14N2O3C_{16}H_{14}N_2O_3: 282.10 g/mol).
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1700 cm1^{-1} (benzoxazinone C=O) .

Q. What in vitro assays are suitable for initial biological screening?

  • Enzyme inhibition assays : Use purified targets (e.g., kinases, proteases) with fluorogenic substrates. IC50_{50} values can be determined via dose-response curves .
  • Antioxidant activity : DPPH radical scavenging or FRAP assays, with quercetin as a positive control .
  • Cytotoxicity : MTT assay on cell lines (e.g., HEK-293, HeLa) to assess preliminary toxicity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance coupling efficiency .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >90% purity .

Q. How to address contradictory bioactivity data across different assay models?

  • Dose standardization : Ensure consistent molar concentrations and solvent controls (e.g., DMSO ≤0.1% v/v) .
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to evaluate significance in split-plot experimental designs .
  • Mechanistic follow-up : Use molecular docking (AutoDock Vina) to assess binding affinity variations across protein isoforms .

Q. What computational methods predict metabolic stability and degradation pathways?

  • DFT calculations : Analyze electron density maps (Gaussian 09) to identify reactive sites for oxidative metabolism .
  • MD simulations : Simulate aqueous stability using GROMACS to predict hydrolysis of the benzoxazinone ring .
  • In silico tools : ADMET Predictor or SwissADME to estimate CYP450 interactions and half-life .

Q. How to resolve regioselectivity challenges in derivative synthesis?

  • Protecting group strategies : Introduce tert-butyldimethylsilyl (TBS) groups to direct substitution at the 6-position of the benzoxazinone core .
  • Directed ortho-metalation : Use LDA or Knochel-Hauser bases to functionalize specific aromatic positions .

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